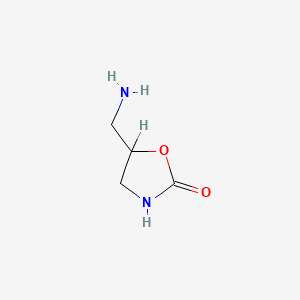

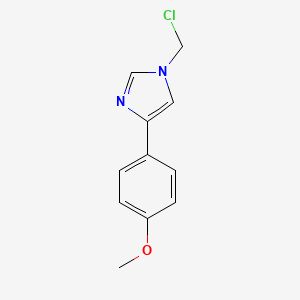

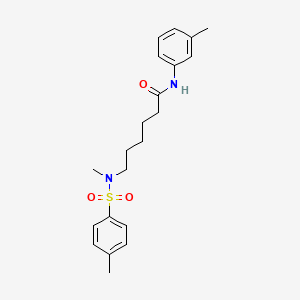

![molecular formula C17H15N3O5S B2438569 4-ニトロ-N-(2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンゼンスルホンアミド CAS No. 898426-70-5](/img/structure/B2438569.png)

4-ニトロ-N-(2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.

Biology: : Investigated for its potential as a probe for biological imaging, specifically targeting certain cellular components.

Medicine: : Under research for its possible anti-cancer properties due to its ability to interfere with specific molecular pathways.

Industry: : Employed in the manufacture of specialty dyes and pigments owing to its chromophoric groups.

科学的研究の応用

- この化合物のユニークな構造は、抗癌剤としての可能性を示唆しています。 研究者たちは、上皮成長因子受容体(EGFR)シグナル伝達など、特定の細胞経路を阻害する能力について調査してきました 。EGFR阻害剤は、特にEGFR変異によって駆動される腫瘍に対する癌治療において重要な役割を果たします。

- 研究者たちは、イミダゾール誘導体の抗菌、抗真菌、および抗原虫の可能性を検討してきました 。私たちの化合物は、このカテゴリに含まれる可能性があり、さらなる調査が必要です。

抗癌作用

抗菌活性

要約すると、この化合物の興味深い構造は、研究のためのエキサイティングな道を切り開きます。抗癌剤、抗菌剤、抗炎症剤、抗ウイルス剤としての可能性、ならびにその潰瘍形成活性は、さらなる調査が必要です。さらに、QSAR研究を活用することで、最適化された誘導体の設計を導くことができます。 研究者は、これらの用途を調査して、治療の文脈におけるこの化合物の完全な可能性を引き出す必要があります . 🌟

準備方法

Synthetic Routes and Reaction Conditions

Stepwise Construction: : The synthesis typically starts with the construction of the pyrroloquinoline core, which involves cyclization reactions using precursors like substituted anilines and acyclic dicarboxylic acids.

Nitration and Sulfonation: : The nitration of the benzene ring is achieved using concentrated nitric acid, and subsequent sulfonation is carried out with sulfuric acid under controlled temperature conditions.

Final Assembly: : The final step involves coupling the 4-nitrobenzenesulfonamide moiety with the pyrroloquinoline core under specific conditions, often using coupling agents such as EDCI (ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial synthesis often utilizes continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates, ensuring higher yield and purity.

化学反応の分析

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation, potentially forming quinone derivatives.

Reduction: : Reduction reactions target the nitro group, converting it into an amine under catalytic hydrogenation conditions.

Substitution: : The benzene ring in the compound is susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions Used in These Reactions

Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: : Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reducing the nitro group.

Substitution: : Reactions typically use electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed from These Reactions

Oxidation: : Formation of quinone derivatives.

Reduction: : Production of amino derivatives.

Substitution: : Formation of various substituted derivatives depending on the nature of the electrophile used.

作用機序

Mechanism of Effects and Molecular Targets

The compound acts by binding to particular enzymes or receptors within biological systems, inhibiting their activity.

It interacts with molecular pathways such as the inhibition of DNA replication or protein synthesis, depending on the context of its use.

類似化合物との比較

Comparative Analysis with Similar Compounds

Similar Compounds

4-nitro-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide

4-nitro-N-(2-oxo-3,4-dihydroquinolin-8-yl)benzenesulfonamide

Uniqueness

The tetrahydropyrroloquinoline core of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide differentiates it by providing additional reactivity and biological activity.

That should give you a comprehensive overview of 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide. Anything more specific you'd like to explore about it?

特性

IUPAC Name |

4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c21-16-10-12-9-13(8-11-2-1-7-19(16)17(11)12)18-26(24,25)15-5-3-14(4-6-15)20(22)23/h3-6,8-9,18H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVZIFSZKHZUES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

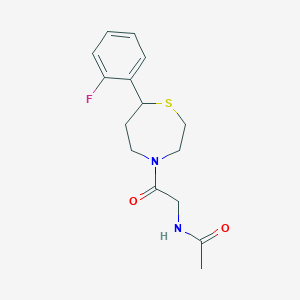

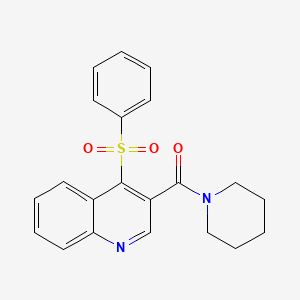

![2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2438486.png)

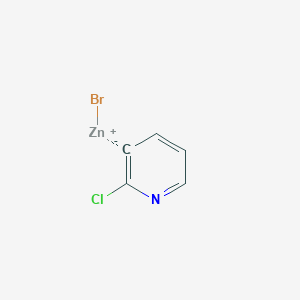

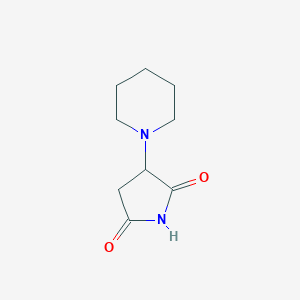

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2438495.png)

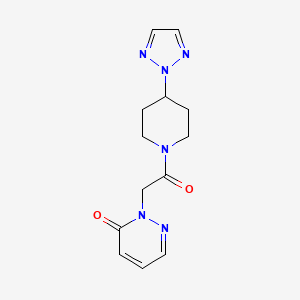

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-phenoxybenzoate](/img/structure/B2438501.png)

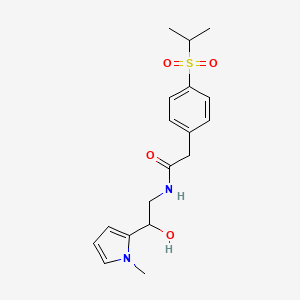

![Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2438507.png)